rac-1,2-Dipalmitoylglycerol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

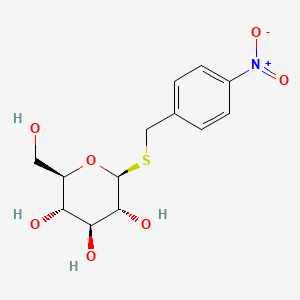

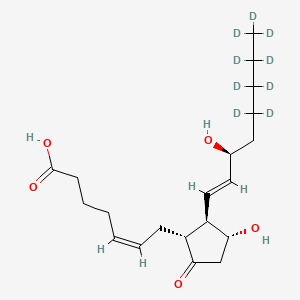

“rac-1,2-Dipalmitoylglycerol-d5” is a labelled form of 1,2-Dipalmitoylglycerol (1,2-DPG). It is an analog of the protein kinase C (PKC)-activating second messenger diacylglycerol . Its molecular formula is C35H63D5O5 and its molecular weight is 573.94 .

Molecular Structure Analysis

The molecular structure of “rac-1,2-Dipalmitoylglycerol-d5” is represented by the formula C35H63D5O5 . The InChI representation isInChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D . Physical And Chemical Properties Analysis

The molecular weight of “rac-1,2-Dipalmitoylglycerol-d5” is 573.94 . Its molecular formula is C35H63D5O5 . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Enantiomeric Separation and Triacylglycerol Analysis

- Separation of Asymmetric Triacylglycerol: Recycle high-performance liquid chromatography (HPLC) with a chiral column has been used for the enantiomeric separation of asymmetric triacylglycerols (TAGs) like 1,2-dipalmitoylglycerol. This method is crucial for analyzing the composition of TAGs in substances like palm oil (Nagai et al., 2011).

Surface Properties and Lipid Research

- Dynamic Surface Properties: The dynamic surface pressure-area properties of rac-1,2-dipalmitoylglycerol have been investigated, revealing its interaction with other lipids like cholesterol, significantly affecting surface properties. This research is valuable for understanding lipid interactions and behavior at surfaces (Notter, Tabak, & Mavis, 1980).

Chemical Reactions and Synthesis

- Nucleophilic Substitution in Glycerol Derivatives: Studies on the formation of 1,3-diacylglycerol-2-phosphates from reactions involving 1,2-dipalmitoyl-3-iodoeoxy-rac-glycerol highlight the chemical reactivity and potential for synthesis of complex glycerol derivatives (Aneja & Davies, 1974).

Pharmacological and Metabolic Studies

- Metabolism of Xenobiotic Triacylglycerols: Research into the metabolism of xenobiotic triacylglycerols like rac-1,2-dipalmitoylglycerol provides insights into how these compounds are processed in biological systems, influencing drug design and toxicity studies (Haselden, Hutson, & Dodds, 1998).

Polymorphism and Physical Chemistry

- Study of Polymorphism in Diglycerides: Investigations into the polymorphism of compounds like 1,2-dipalmitoyl-rac-glycerol enhance our understanding of their physical and chemical properties, which is crucial in fields like food science and material engineering (Shannon et al., 2010).

Interaction with Biological Molecules

- Interaction with Phosphatidylcholine: Studies exploring the interaction of diacylglycerols like 1,2-dipalmitoylglycerol with phosphatidylcholine provide essential data on lipid-lipid interactions, relevant to membrane biology and the development of lipid-based drug delivery systems (Ortiz, Villalaín, & Gomez-Fernandez, 1988).

Safety And Hazards

Propiedades

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJLGIQLPYYGEE-YYRBTATQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-1,2-Dipalmitoylglycerol-d5 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid](/img/structure/B588267.png)